molecular formula C31H53N11O5 B054454 Argiotoxin 659 CAS No. 111944-83-3

Argiotoxin 659

Cat. No. B054454
M. Wt: 659.8 g/mol
InChI Key: ONYMEUPDKAAGRV-UPVQGACJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argiotoxin 659 is a potent toxin that is produced by the venom of the spider Argiope lobata. This toxin has been extensively studied for its potential applications in scientific research due to its ability to selectively block certain types of ion channels in neurons.

Scientific Research Applications

Molecular Differences in AMPA Receptor Channels

Argiotoxin, from the spider Argiope lobata, targets AMPA receptor channels in various configurations. It acts as an open channel blocker and is sensitive to specific AMPA receptor subunits, indicating its potential as a tool for analyzing AMPA receptors in native membranes (Herlitze et al., 1993).

Actions on N-methyl-D-aspartate Receptor

Argiotoxin 636, a similar compound, has been studied for its effects on NMDA receptor currents in rat hippocampal neurons. It blocks these currents in a concentration-dependent manner, demonstrating both voltage-dependent and non-voltage-dependent components of the block. The toxin's binding indicates that it could act as a competitive antagonist at the NMDA recognition site, providing insights into NMDA receptor functioning (Donevan & Rogawski, 1996).

Effects on Neuronal Excitability

Research on argiotoxin-636's effects on membrane excitability and voltage-activated currents in cultured rat sensory neurons shows that both extracellular and intracellular applications of the toxin reduce neuronal excitability. It inhibits voltage-activated K+ and Na+ currents, suggesting a broad impact on neuronal function (Scott et al., 1998).

Blockade of Synaptic Transmission in Hippocampus

Argiotoxin 636 has been observed to block excitatory synaptic transmission in rat hippocampal CA1 pyramidal neurons. This indicates its potential as a selective antagonist of glutamate-mediated synaptic transmission, providing a tool for studying synaptic mechanisms in the hippocampus (Ashe et al., 1989).

Structural and Biological Activities

The structural elucidation of argiotoxins reveals their potential as tools for investigating neurotoxicity and neuropharmacology, particularly in relation to neuromuscular transmission in insects (Adams et al., 1987).

Binding in Closed AMPA Receptor Channels

A study combining electrophysiological and molecular modeling approaches showed that argiotoxin can bind in the closed state of Ca(2+)-permeable AMPA receptor channels. This finding provides insights into the structural aspects of AMPA receptor channels (Barygin et al., 2011).

Synthesis and Structure-Activity Relationship Studies

Research on synthesizing argiotoxin analogs has led to the development of compounds with increased potency and selectivity for ionotropic glutamate receptors. These studies aid in understanding the receptor's ion channel region and in developing potential therapeutic agents (Poulsen et al., 2013).

Antagonism of NMDA Receptor-Mediated Synaptic Transmission

Argiotoxin 659 has been shown to be more potent at antagonizing NMDA receptor-mediated EPSPs than AMPA receptor-mediated responses in rat hippocampal slices, emphasizing its selectivity as an NMDA receptor antagonist (Mueller et al., 1991).

properties

CAS RN

111944-83-3

Product Name

Argiotoxin 659

Molecular Formula

C31H53N11O5

Molecular Weight

659.8 g/mol

IUPAC Name

(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide

InChI

InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40)/t22-,24-/m0/s1

InChI Key

ONYMEUPDKAAGRV-UPVQGACJSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N

SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N

synonyms

argiopinin 3
argiopinin III
argiopinine 3
argiotoxin 659

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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